N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide
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Overview
Description
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and a formyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenyl group, and the attachment of the formyl group. Common reagents used in these reactions include dimethylamine, formaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group and boronic acid functionality.
Uniqueness
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide is unique due to its combination of a morpholine ring, phenyl group, and formyl group, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-18-14-27(15-19(2)32-18)16-21-6-4-20(5-7-21)13-26-25(29)10-11-31-23-9-8-22(17-28)12-24(23)30-3/h4-9,12,17-19H,10-11,13-16H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBPDMGIXNHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC(=O)CCOC3=C(C=C(C=C3)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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